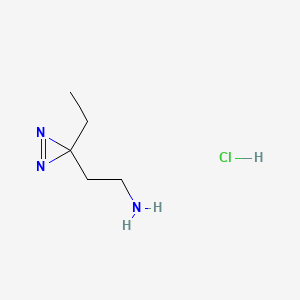
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique diazirine ring structure. This compound is often used in chemical biology and medicinal chemistry due to its ability to form covalent bonds with biological targets upon activation by UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the diazirine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the diazirine ring or the amine group.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different diazirine derivatives, while substitution reactions can produce a wide range of amine derivatives.
Scientific Research Applications
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a photoaffinity label to study protein-ligand interactions.
Biology: Employed in the identification of binding sites on proteins and other biomolecules.
Medicine: Investigated for its potential in drug development and as a tool for studying disease mechanisms.
Industry: Utilized in the development of new materials and chemical probes.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-(trifluoromethyl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of an ethyl group.
2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Contains a but-3-yn-1-yl group instead of an ethyl group.
2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol: Similar diazirine ring but with an ethanol group.
Uniqueness
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is unique due to its specific ethyl group and amine functionality, which provide distinct reactivity and binding properties compared to other diazirine compounds. This makes it particularly useful in certain chemical biology and medicinal chemistry applications.
Properties
Molecular Formula |
C5H12ClN3 |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-(3-ethyldiazirin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-2-5(3-4-6)7-8-5;/h2-4,6H2,1H3;1H |
InChI Key |
KFVNFKANUJTPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=N1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















